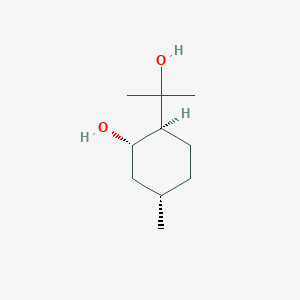

1alpha,3alpha,4beta-p-Menthane-3,8-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1alpha,3alpha,4beta-p-menthane-3,8-diol is a 1r,3c,4t-p-menthane-3,8-diol. It is an enantiomer of a 1beta,3beta,4alpha-p-menthane-3,8-diol.

Aplicaciones Científicas De Investigación

Insect Repellent Applications

PMD is primarily recognized for its effectiveness as an insect repellent. It is often compared to N,N-diethyl-meta-toluamide (DEET), a widely used synthetic repellent. Research has shown that PMD has comparable efficacy with a potentially lower toxicity profile.

Efficacy Studies

A study conducted on the effectiveness of PMD against Aedes aegypti mosquitoes revealed that PMD formulations demonstrated a similar log dose relationship to DEET in terms of complete protection time (CPT). The effective dose (ED95) for PMD was found to be 0.25 mg/cm², which is higher than that for DEET at 0.09 mg/cm². However, a novel PMD-vanillin formulation showed a significantly longer CPT compared to DEET when applied at higher doses .

| Repellent Type | ED95 (mg/cm²) | CPT (hours) | Half-life (hours) |

|---|---|---|---|

| 20% DEET | 0.09 | 2.74 | 2.74 |

| 30% PMD | 0.25 | Similar | 2.23 |

| 30% PMD-Vanillin | 0.24 | 3.8 | Longer |

Formulation and Application Methods

PMD can be formulated into various products such as sprays and lotions for application on human skin and clothing. The Environmental Protection Agency (EPA) has classified PMD as a biochemical pesticide with minimal risks to human health when used according to label instructions .

Biopesticide Use

PMD is also utilized in biopesticide formulations due to its insect-repelling properties and lower environmental impact compared to traditional chemical pesticides.

Regulatory Approval and Safety

The EPA registered PMD for use in consumer products aimed at repelling public health pests such as mosquitoes and ticks. Studies indicate that when applied correctly, PMD poses minimal risks to humans and wildlife . For example, laboratory studies show no significant adverse effects except for mild eye irritation .

Synthesis and Environmental Impact

Recent research has focused on sustainable methods for synthesizing PMD from natural sources like citronellal using environmentally friendly catalysts derived from lignin . This approach not only enhances the yield of PMD but also reduces reliance on synthetic processes.

Case Study: Sustainable Synthesis

A study demonstrated that using alkaline lignin-derived carbon acid catalysts resulted in a conversion rate of up to 97% from citronellal with an impressive yield of 86% for PMD . This method emphasizes the potential for sustainable practices in producing insect repellents.

Propiedades

Fórmula molecular |

C10H20O2 |

|---|---|

Peso molecular |

172.26 g/mol |

Nombre IUPAC |

(1S,2S,5S)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 |

Clave InChI |

LMXFTMYMHGYJEI-CIUDSAMLSA-N |

SMILES |

CC1CCC(C(C1)O)C(C)(C)O |

SMILES isomérico |

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)(C)O |

SMILES canónico |

CC1CCC(C(C1)O)C(C)(C)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.